molecular formula C6H7ClN2OS B1588428 4-Chloro-6-methoxy-2-(methylthio)pyrimidine CAS No. 89466-42-2

4-Chloro-6-methoxy-2-(methylthio)pyrimidine

Cat. No.: B1588428
CAS No.: 89466-42-2
M. Wt: 190.65 g/mol
InChI Key: FNYLFWGITLMOHA-UHFFFAOYSA-N
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Description

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C6H7ClN2OS It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Scientific Research Applications

4-Chloro-6-methoxy-2-(methylthio)pyrimidine has a wide range of applications in scientific research:

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H332, H335 . It can cause severe skin burns and eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

4-Chloro-2-methylthiopyrimidine was used in the total synthesis of the marine alkaloid variolin B1 and 2-hydroxy-4-pyrimidinecarboxylic acid. It was used in the synthesis of 2,4-disubstituted pyrimidines, a novel class of KDR kinase inhibitors. It was used as a building block in medicinal chemistry synthesis . This suggests that 4-Chloro-6-methoxy-2-(methylthio)pyrimidine could potentially have similar applications in the future.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-6-methoxy-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium methoxide in methanol at room temperature. This reaction proceeds via nucleophilic substitution, where the methoxy group replaces one of the chlorine atoms .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and the use of catalysts to enhance the reaction rate .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methoxy-2-(methylthio)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include 4-amino-6-methoxy-2-(methylthio)pyrimidine, 4-alkoxy-6-methoxy-2-(methylthio)pyrimidine.

    Oxidation: 4-Chloro-6-methoxy-2-(methylsulfonyl)pyrimidine.

    Suzuki-Miyaura Coupling: 4-aryl-6-methoxy-2-(methylthio)pyrimidines

Mechanism of Action

The mechanism of action of 4-chloro-6-methoxy-2-(methylthio)pyrimidine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. The molecular targets and pathways involved vary based on the specific derivative or compound synthesized from it .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-2-(methylthio)pyrimidine is unique due to its methoxy group, which imparts distinct electronic properties and reactivity compared to its analogues. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

4-chloro-6-methoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-10-5-3-4(7)8-6(9-5)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYLFWGITLMOHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90431541
Record name 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-42-2
Record name 4-Chloro-6-methoxy-2-(methylthio)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90431541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4,6-dichloro-2-(methylthio)pyrimidine (Compound IV-5) (19.5 g, 0.100 mol) was dissolved in tetrahydrofuran (200 ml) just after distilled, then methyl alcohol (3.2 g, 0.100×1.0 mol) was added thereto. While cooling with ice, 60% sodium hydride (4.4 g, 0.100×1.1 mol) was added thereto while stirring. After stirred for 3 hours, the reaction solution was poured into water and extracted with toluene. The organic phase was washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate and filtered, and thereafter, the solvent was distilled off to obtain the compound (IV-29).
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19.5 g
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reactant
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200 mL
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3.2 g
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4.4 g
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Synthesis routes and methods III

Procedure details

4,6-Dichloro-2-(methylthio)pyrimidine (40 g, 205 mmol) was dissolved in methanol (1025 mL) and cooled to 0° C. Sodium methoxide (55.4 g, 1025 mmol) was added slowly and the mixture was stirred at room temperature for 18 h. 300 mL of 3 M HCl was added and the methanol was evaporated. Additional water (500 mL) was added and the mixture was filtered, washed with water and dried to give the title compound as a white solid. 1H NMR (CDCl3) δ 6.41 (s, 1H), 3.97 (s, 3H), 2.55 (s, 3H); LCMS 2.40 min, 191 (M+H).
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40 g
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1025 mL
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Sodium methoxide
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55.4 g
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300 mL
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Synthesis routes and methods IV

Procedure details

3.86 g of 28% sodium methoxide methanol solution was added dropwise over 20 minutes to a solution of 3.9 g of 4,6-dichloro-2-methylthiopyrimidine in 20 ml of N,N-dimethylformamide at 0° C. Then the mixture was stirred at room temperature for 7 hours. 20 g of ice was added to the mixture, then white precipitate was collected by suction filtration, and the solid was washed with water. The solid was dissolved in ethyl acetate, washed with saturated saline, dried over anhydrous magnesium sulfate, and concentrated to obtain 3.18 g of 4-chloro-6-methoxy-2-methylthiopyrimidine.
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sodium methoxide methanol
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3.86 g
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3.9 g
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20 mL
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ice
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20 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-chloro-6-methoxy-2-(methylthio)pyrimidine in the synthesis of 2-cyanopyrimidines?

A1: this compound serves as a key intermediate in the synthesis of 2-cyanopyrimidines []. The compound undergoes a two-step transformation: first, oxidation to its corresponding sulfone, followed by displacement of the sulfinate group with potassium cyanide (KCN), ultimately yielding 4-chloro-6-methoxypyrimidine-2-carbonitrile [].

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